Carbacefamandole

Description

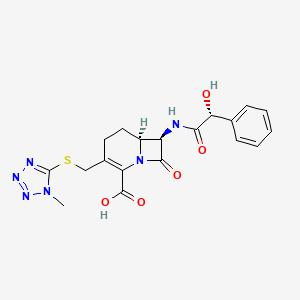

Carbacefamandole, also known as Cefamandole (CAS No. 34444-01-4), is a second-generation cephalosporin antibiotic. Its molecular formula is C₁₈H₁₈N₆O₅S₂, with a molecular weight of 462.50 g/mol . Structurally, it features a β-lactam ring fused with a dihydrothiazine ring, modified by a mandelamido side chain at position 7 and a methyltetrazolethiol group at position 2. This configuration enhances its stability against bacterial β-lactamases compared to earlier cephalosporins. Clinically, it is used to treat infections caused by Gram-positive and some Gram-negative bacteria, including Staphylococcus aureus and Haemophilus influenzae.

Properties

CAS No. |

62284-44-0 |

|---|---|

Molecular Formula |

C19H20N6O5S |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(6S,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H20N6O5S/c1-24-19(21-22-23-24)31-9-11-7-8-12-13(17(28)25(12)14(11)18(29)30)20-16(27)15(26)10-5-3-2-4-6-10/h2-6,12-13,15,26H,7-9H2,1H3,(H,20,27)(H,29,30)/t12-,13+,15+/m0/s1 |

InChI Key |

XBNPLTGBYPVPLZ-GZBFAFLISA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(CC2)C(C3=O)NC(=O)C(C4=CC=CC=C4)O)C(=O)O |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H](CC2)[C@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)C(=O)O |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(CC2)C(C3=O)NC(=O)C(C4=CC=CC=C4)O)C(=O)O |

Other CAS No. |

62284-44-0 |

Synonyms |

carbacefamandole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues: Cefazolin and Cephalothin

Carbacefamandole shares structural homology with first-generation cephalosporins such as Cefazolin and Cephalothin . Key differences include:

- Side-chain modifications : this compound’s mandelamido group improves its affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria, broadening its spectrum .

- Molecular weight : this compound (462.50 g/mol) has a higher molecular weight than Cefazolin (454.50 g/mol) and Cephalothin (418.44 g/mol), influencing its solubility and pharmacokinetic properties .

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | This compound | Cefazolin | Cephalothin |

|---|---|---|---|

| Molecular Weight (g/mol) | 462.50 | 454.50 | 418.44 |

| Key Functional Groups | Mandelamido, Methyltetrazolethiol | Thiadiazolyl, Methylthiol | Acetyloxy, Methylthiol |

| Plasma Half-life (hr) | 0.5–1.0 | 1.5–2.0 | 0.5–0.8 |

| Protein Binding (%) | 65–75 | 85–90 | 60–70 |

| Spectrum | Broad (Gram+ and some Gram-) | Narrow (Gram+) | Moderate (Gram+) |

Functional Analogues: Ceftriaxone and Cefuroxime

This compound’s functional overlap with third-generation cephalosporins (e.g., Ceftriaxone) and second-generation agents (e.g., Cefuroxime) is notable:

- Gram-negative coverage : While Ceftriaxone exhibits superior activity against Enterobacteriaceae, this compound is less potent against extended-spectrum β-lactamase (ESBL)-producing strains .

- Stability : this compound is more resistant to hydrolysis by Staphylococcal β-lactamases than Cefuroxime but less stable against E. coli AmpC enzymes .

Table 2: In Vitro Efficacy (MIC₉₀, μg/mL)

| Organism | This compound | Ceftriaxone | Cefuroxime |

|---|---|---|---|

| Staphylococcus aureus | 2.0 | 1.0 | 4.0 |

| E. coli (non-ESBL) | 8.0 | 0.5 | 16.0 |

| Haemophilus influenzae | 1.0 | 0.25 | 0.5 |

Key Research Findings

Pharmacodynamic Advantages

- Time-dependent bactericidal activity : this compound’s prolonged post-antibiotic effect (PAE) against S. aureus (1.2 hr) exceeds Cefazolin (0.8 hr) but is shorter than Ceftriaxone (2.5 hr) .

- Synergy with β-lactamase inhibitors : Combinations with sulbactam reduce MICs for Klebsiella pneumoniae by 4–8 fold, comparable to Cefuroxime-sulbactam .

Limitations and Resistance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.